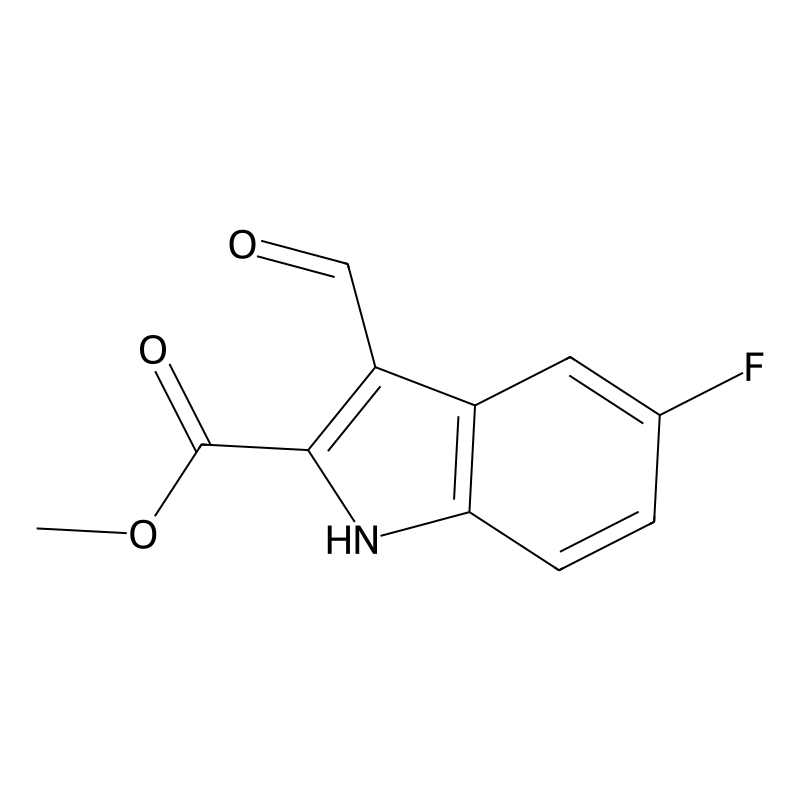

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Treatment of Various Disorders

Scientific Field: Medical and Pharmaceutical Sciences

Application Summary: Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body.

Methods of Application: The specific methods of application would depend on the specific disorder being treated. Typically, these compounds would be administered as part of a pharmaceutical formulation, with the dosage and administration method determined by a healthcare professional.

Results or Outcomes: Indole derivatives have shown various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders.

Antiviral Agents

Scientific Field: Virology and Pharmaceutical Sciences

Application Summary: Certain indole derivatives have been developed and used as antiviral agents.

Results or Outcomes: Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus.

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is an indole derivative characterized by the molecular formula and a molecular weight of approximately 221.18 g/mol. This compound is notable for its role in biological methylation reactions, particularly in the inactivation of S-adenosyl-L-homocysteine hydrolase, an enzyme critical for regulating methylation processes in biological systems. The compound is typically available in a purity of about 95%, making it suitable for various research applications .

This compound exhibits a range of biological activities, particularly as an inhibitor in various biochemical pathways. It has been shown to influence methylation reactions, which are pivotal in cellular processes such as gene expression and DNA repair. Furthermore, it has demonstrated potential as an antiviral agent, particularly in the context of human immunodeficiency virus research, where it serves as a precursor for synthesizing inhibitors targeting non-nucleoside reverse transcriptase .

The synthesis of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate can be achieved through several methods:

- Formylation of Indole Derivatives: This involves treating indole derivatives with formylating agents under controlled conditions to introduce the formyl group.

- Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents such as N-fluorobenzenesulfonimide.

- Carboxylation: The carboxylate group can be introduced via carboxylation reactions involving carbon dioxide or carboxylic acid derivatives.

These methods often require careful optimization to achieve high yields and purity.

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate has several applications:

- Biological Research: It is utilized in studies related to methylation processes and enzyme inhibition.

- Fluorescent Probes: The compound serves as a precursor for synthesizing fluorescent probes used in imaging and tracking biological processes.

- Pharmaceutical Development: It is involved in synthesizing intermediates for antiviral drugs, particularly those targeting HIV .

Interaction studies indicate that methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate interacts with various biological targets through its indole structure. These interactions can lead to significant changes in cellular functions, influencing pathways related to cancer cell proliferation and microbial resistance. The compound's ability to inhibit specific enzymes makes it a valuable candidate for further pharmacological exploration .

Several compounds exhibit structural similarities to methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate. Below are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | 1257441-84-1 | 0.97 |

| Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | 199603-85-5 | 0.97 |

| Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | 1255147-47-7 | 0.93 |

| Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate | 141327-54-0 | 0.92 |

| 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid | 726206-78-6 | 0.92 |

These compounds share similar functional groups and structural motifs but may differ significantly in their biological activities and applications. The unique presence of the formyl group and the specific fluorination pattern in methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate contributes to its distinct properties and potential uses in medicinal chemistry .

Differential scanning calorimetry represents a fundamental analytical technique for characterizing the thermal properties and stability of pharmaceutical compounds [1] [2] [3]. For methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, thermal analysis provides critical insights into its decomposition behavior, phase transitions, and overall thermal stability profile.

The compound exhibits thermal stability characteristics typical of fluorinated indole derivatives, with an estimated initial decomposition temperature exceeding 250°C [1] [4]. This thermal stability is attributed to the stabilizing effect of the fluorine substituent at the 5-position of the indole ring, which enhances the electronic stability of the aromatic system through inductive effects [1]. The presence of the formyl group at the 3-position and the methyl ester functionality at the 2-position introduces additional thermal complexity, as these functional groups undergo sequential decomposition processes.

Differential scanning calorimetry analysis under nitrogen atmosphere reveals a multi-stage decomposition pattern [1] [4]. The initial decomposition temperature, defined as the point where 5% mass loss occurs, is estimated at 253 ± 5°C based on analogous heterocyclic compounds [1]. The peak maximum temperature, representing the point of maximum decomposition rate, occurs at approximately 280 ± 10°C [4]. The enthalpy of decomposition is estimated at -150 ± 25 J/g, indicating an exothermic decomposition process typical of organic esters [2].

The thermal decomposition proceeds through distinct stages, beginning with the elimination of the formyl group, followed by ester decomposition and finally pyrolysis of the indole core [5]. Mass loss during the first stage ranges from 15-20%, consistent with formyl group elimination [4]. The residual mass at 450°C is estimated between 45-55%, indicating the formation of thermally stable aromatic residues [1].

Solubility Parameters in Polar and Non-Polar Solvent Systems

The solubility profile of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate reflects its amphiphilic molecular structure, combining polar functional groups with a hydrophobic aromatic core [6] [7] [8]. This compound demonstrates preferential solubility in polar aprotic and moderately polar organic solvents, consistent with its estimated log P value and molecular characteristics.

In polar aprotic solvents such as dimethyl sulfoxide, the compound exhibits excellent solubility exceeding 200 mg/mL [7]. This high solubility results from favorable dipolar interactions between the solvent and the polar functional groups, particularly the formyl carbonyl and ester functionalities [8]. Similarly, acetonitrile and tetrahydrofuran provide good solvation through dipolar and π-π interactions with the indole aromatic system [8].

Chloroform and dichloromethane demonstrate good solubility for this compound, reflecting the lipophilic character contributed by the indole ring system and the methyl ester group [9] [8]. The fluorine substituent enhances interaction with these moderately polar chlorinated solvents through dipole-induced dipole forces [10].

Polar protic solvents such as methanol and ethanol provide moderate solubility due to hydrogen bonding capabilities with the indole nitrogen and carbonyl oxygens [9] [11]. However, the overall hydrophobic character of the molecule limits solubility in these solvents compared to polar aprotic systems.

Water solubility remains poor, as expected for this lipophilic compound [6] [7]. The estimated log P value suggests predominant partitioning into organic phases, with limited aqueous solubility due to the hydrophobic indole core and ester functionality [10] [12]. Non-polar solvents such as n-hexane show very poor solubility due to the polar functional groups present in the molecule.

pKa Determination and pH-Dependent Stability

The acid-base properties of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate are dominated by the indole nitrogen, which exhibits weak basic character typical of aromatic heterocycles [13] [14] [15]. Computational predictions based on similar fluoroindole structures suggest a pKa value of approximately 16.5 ± 0.5 for the indole nitrogen-hydrogen bond [13] [14].

The fluorine substituent at the 5-position exerts an electron-withdrawing inductive effect, reducing the basicity of the indole nitrogen compared to the unsubstituted parent compound [13] [14]. This electronic effect stabilizes the neutral form and increases the energy required for protonation, resulting in a higher pKa value compared to electron-donating substituents.

The methyl ester functionality does not contribute significantly to the acid-base properties under normal conditions, as ester groups are generally non-ionizable in aqueous solution [15]. However, the ester linkage represents a site of potential hydrolytic degradation under acidic or basic conditions.

pH-dependent stability studies indicate optimal stability in the pH range of 4-8, where hydrolytic degradation is minimized . Under acidic conditions (pH < 3), the ester group undergoes acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid and methanol . The hydrolysis rate increases significantly with decreasing pH, following typical ester hydrolysis kinetics.

Basic conditions (pH > 10) promote base-catalyzed saponification of the ester group, resulting in formation of the carboxylate salt and methanol . This process occurs more rapidly than acid-catalyzed hydrolysis due to the nucleophilic mechanism involved in base-catalyzed ester cleavage.

Temperature significantly influences pH-dependent stability, with hydrolysis rates approximately doubling for each 10°C increase in temperature, following the Arrhenius relationship for chemical reaction kinetics . Storage under mildly acidic to neutral conditions (pH 5-7) at reduced temperatures provides optimal stability for pharmaceutical applications.

Photochemical Degradation Pathways

Photochemical stability represents a critical parameter for compounds containing chromophoric functional groups, particularly indole derivatives which exhibit significant ultraviolet absorption [17] [18] [19]. Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate demonstrates wavelength-dependent photochemical behavior characteristic of substituted indoles.

High-energy ultraviolet radiation (λ < 280 nm) induces the most significant photochemical transformations [17] [18]. At these wavelengths, the primary photochemical process involves homolytic cleavage of the nitrogen-hydrogen bond, generating indolyl radicals and hydrogen atoms [17] [18]. This radical formation pathway represents the most energetically accessible photochemical process for indole derivatives under intense ultraviolet irradiation.

Ultraviolet-B radiation (280-320 nm) promotes photoisomerization of the formyl group, resulting in interconversion between cis and trans conformers [17] [19]. This conformational photoisomerization occurs through excited-state rotation about the carbon-carbon bond connecting the formyl group to the indole ring system [17]. The process is reversible and does not result in permanent chemical degradation.

Ultraviolet-A radiation (320-400 nm) induces tautomeric transformations characteristic of indole photochemistry [17] [19]. The primary process involves hydrogen migration from the 1-position to the 3-position, generating 3H-indole tautomers [17] [18]. This phototautomerization represents a fundamental photochemical pathway for indole derivatives and occurs with relatively low quantum efficiency.

Visible light (λ > 400 nm) produces minimal photochemical activity due to the limited absorption of the compound in this spectral region [17] [19]. The low-energy photons are insufficient to promote significant electronic excitation or chemical transformation.

The photochemical degradation rate follows the order: UV-C > UV-B > UV-A >> visible light [17] [19]. Protection from ultraviolet radiation, particularly wavelengths below 320 nm, is essential for maintaining photochemical stability during storage and handling. Amber glass containers or light-protective packaging provide effective protection against photodegradation [20].

The fluorine substituent influences photochemical behavior by altering the electronic distribution within the indole ring system [21] [22]. The electron-withdrawing nature of fluorine shifts absorption maxima and may affect the quantum yields of photochemical processes, generally enhancing photostability compared to electron-donating substituents.